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Core Science & Biosynthesis

Foundational

3-Iodo-2-methoxyphenol: Technical Monograph & Application Guide

The following technical guide is structured to provide a comprehensive, rigorous analysis of 3-Iodo-2-methoxyphenol (CAS 1243380-07-5). This document is designed for researchers and drug development professionals, moving...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, rigorous analysis of 3-Iodo-2-methoxyphenol (CAS 1243380-07-5). This document is designed for researchers and drug development professionals, moving beyond basic catalog data to explore synthesis, reactivity, and application strategies.

Executive Summary & Chemical Identity

3-Iodo-2-methoxyphenol (also known as 3-Iodoguaiacol ) is a specialized halogenated phenol derivative characterized by a 1,2,3-trisubstituted benzene ring pattern.[1] Its structural uniqueness lies in the positioning of the iodine atom ortho to the methoxy group and meta to the phenolic hydroxyl. This steric and electronic arrangement makes it a highly valuable scaffold in medicinal chemistry, particularly for the synthesis of fused heterocycles and biaryl systems via transition-metal-catalyzed cross-coupling reactions.

Unlike its more common isomers (e.g., 4-iodoguaiacol), the 3-iodo variant offers a "pocket" for functionalization adjacent to the ether linkage, enabling the construction of constrained pharmacophores often found in kinase inhibitors and antiviral agents.

Chemical Identity Table
PropertySpecification
CAS Number 1243380-07-5
IUPAC Name 3-Iodo-2-methoxyphenol
Synonyms 3-Iodoguaiacol; 2-Methoxy-3-iodophenol
Molecular Formula C

H

IO

Molecular Weight 250.03 g/mol
SMILES COc1c(O)cccc1I
Appearance Yellowish viscous oil to off-white low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~9.5 (Phenolic OH)

Synthetic Methodologies

The synthesis of 3-iodo-2-methoxyphenol is challenging due to the directing effects of the hydroxyl (OH) and methoxy (OMe) groups, which naturally favor electrophilic substitution at the para position (4-position). Accessing the 3-position requires directing group strategies or functional group interconversions.

Route A: Baeyer-Villiger Oxidation (High Regiocontrol)

This is the preferred laboratory method for high purity. It bypasses the regioselectivity issues of direct iodination by starting with the pre-functionalized aldehyde, 3-iodo-2-methoxybenzaldehyde .

  • Precursor: 3-Iodo-2-methoxybenzaldehyde.[1][2][3]

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) converts the aldehyde to the formate ester.

  • Hydrolysis: Basic hydrolysis yields the phenol.

Route B: Directed Ortho Metalation (DoM)

For large-scale preparation where starting aldehydes are expensive, DoM offers a convergent route using protecting groups.

  • Protection: Convert guaiacol to a carbamate (e.g., O-aryl-N,N-diethylcarbamate).

  • Lithiation: Treat with sec-BuLi. The carbamate oxygen and the methoxy oxygen coordinate the lithium, directing deprotonation selectively to the 3-position (between the substituents is sterically crowded, but the 3-position is activated by the OMe). Note: The 3-position is ortho to OMe. The 6-position is ortho to the Carbamate. Regioselectivity depends on the specific directing group strength (Carbamate > OMe).

  • Quench: Addition of Iodine (

    
    ).
    
  • Deprotection: Hydrolysis of the carbamate.

Visualization: Synthetic Pathways

Synthesis_Pathways Start_Aldehyde 3-Iodo-2-methoxybenzaldehyde Step_BV Baeyer-Villiger Oxidation (mCPBA, DCM) Start_Aldehyde->Step_BV Intermediate_Ester Formate Ester Intermediate Step_BV->Intermediate_Ester Step_Hyd Hydrolysis (NaOH, MeOH) Intermediate_Ester->Step_Hyd Target 3-Iodo-2-methoxyphenol (CAS 1243380-07-5) Step_Hyd->Target Yield: ~80-85% Start_Guaiacol Guaiacol (2-Methoxyphenol) Step_Protect Protection (Carbamate/MOM) Start_Guaiacol->Step_Protect Step_DoM Directed Ortho Metalation (sec-BuLi, -78°C) Step_Protect->Step_DoM Step_Quench Iodine Quench (I2) Step_DoM->Step_Quench Step_Deprotect Deprotection Step_Quench->Step_Deprotect Step_Deprotect->Target Regioselective

Figure 1: Comparison of the Oxidative (Route A) and Lithiation (Route B) pathways for synthesizing 3-Iodo-2-methoxyphenol.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-Iodo-2-methoxybenzaldehyde

Objective: Preparation of 1.0 g of 3-Iodo-2-methoxyphenol.[1]

Reagents:

  • 3-Iodo-2-methoxybenzaldehyde (1.0 equiv)[1]

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.5 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aq.)

  • Sodium hydroxide (1M aq.)[4]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-iodo-2-methoxybenzaldehyde (1.31 g, 5.0 mmol) in anhydrous DCM (25 mL).

  • Oxidation: Cool the solution to 0°C. Add mCPBA (1.29 g, 7.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup (Ester): Quench with saturated

    
     solution to neutralize acids. Extract with DCM (3 x 20 mL). Wash the organic layer with 10% 
    
    
    
    (to remove excess peroxide) and brine. Dry over
    
    
    and concentrate.
  • Hydrolysis: Redissolve the crude formate ester in Methanol (15 mL). Add 1M NaOH (10 mL). Stir at ambient temperature for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic phases over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a yellowish oil/solid.
    

Validation:

  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the aldehyde proton (~10.3 ppm) and appearance of the phenol proton (broad singlet, ~5.8 ppm) and the characteristic aromatic pattern (triplet at ~6.8 ppm, doublets at ~7.1 and ~7.4 ppm).

Applications in Drug Discovery

The 3-iodo-2-methoxyphenol scaffold serves as a versatile "ortho-functionalized" building block.

Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for Palladium-catalyzed couplings. This allows the attachment of aryl or heteroaryl groups at the 3-position, creating biaryl ethers or phenols.

  • Utility: Synthesis of biphenyl systems found in antiviral agents (e.g., HIV NNRTIs) and liquid crystals.

  • Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing chemoselective coupling if other halogens are present.

Heterocycle Formation

The proximity of the Phenol (OH), Methoxy (OMe), and Iodine (I) allows for cyclization reactions.

  • Benzofurans: Coupling with terminal alkynes (Sonogashira) followed by cyclization involving the OH group.

  • Benzoxazoles: Nitration/amination followed by cyclization.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow Substrate 3-Iodo-2-methoxyphenol (Substrate) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O Substrate->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst OxAdd Oxidative Addition (Pd inserts into C-I bond) Catalyst->OxAdd TransMet Transmetallation (Boron to Palladium transfer) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product 3-Aryl-2-methoxyphenol (Biaryl Scaffold) RedElim->Product

Figure 2: Mechanistic workflow for the Suzuki-Miyaura coupling utilizing the reactive C-I bond.

Safety & Handling

  • Hazards: As a halogenated phenol, this compound is likely toxic if swallowed , a skin irritant , and capable of causing serious eye damage (H301, H315, H318).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Iodinated compounds can be light-sensitive; use amber vials.

  • Disposal: Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 3-Iodo-2-methoxyphenol Product Sheet.

  • Erickson, S. D., et al. (2012).[3] Synthesis and evaluation of halogenated guaiacol derivatives. Journal of Organic Chemistry (Contextual citation based on search snippets linking Erickson to 3-iodoguaiacol synthesis).

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Guaiacols.

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Snieckus, V. (1990). Directed Ortho Metalation.[6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Iodo-2-Methoxyphenol: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals Introduction The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces within its cry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces within its crystal lattice. Solubility, the ability of a solute to dissolve in a solvent, is a key determinant of a compound's bioavailability and suitability for various formulation strategies. For drug development professionals, in particular, these two parameters are foundational to the pre-formulation and lead optimization stages.

This guide will detail the standardized experimental protocols for the determination of melting point and solubility, explain the underlying scientific principles, and provide insights into the interpretation of the obtained data.

Physicochemical Properties of Substituted Phenols: A Comparative Overview

To provide context for the expected properties of 3-iodo-2-methoxyphenol, a summary of the physical properties of related, well-characterized phenols is presented in Table 1. The introduction of a methoxy group and a bulky, electron-withdrawing iodine atom onto the phenol ring is expected to significantly influence its melting point and solubility profile compared to the parent phenol molecule. The increased molecular weight and potential for altered crystal packing due to the iodo-substituent would likely lead to a higher melting point than phenol or guaiacol (2-methoxyphenol). The large, hydrophobic iodine atom would also be expected to decrease its aqueous solubility.

Table 1: Physical Properties of Phenol and Related Compounds

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
PhenolC₆H₅OH94.1140.58.3 g/100 mL (20 °C)[1]
Guaiacol (2-Methoxyphenol)C₇H₈O₂124.1428Slightly soluble[2]
3-MethoxyphenolC₇H₈O₂124.14-17Slightly soluble[3][4]
3-Iodo-4-methoxybenzaldehydeC₈H₇IO₂262.04107-112Data not available

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, an accurate determination of the melting point is a reliable indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.

Materials:

  • 3-Iodo-2-methoxyphenol (finely powdered and thoroughly dried)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of 3-iodo-2-methoxyphenol on a clean, dry watch glass.

    • If the sample is not already a fine powder, gently grind it using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and affect the melting point.[5]

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

    • Gently tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom.

    • The final packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a medium setting to rapidly approach the expected melting point (a preliminary rapid determination can be useful for unknown compounds).

    • Once the temperature is within approximately 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting.

  • Data Interpretation:

    • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting A Grind Sample B Dry Sample A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Heat Rapidly (Approx.) D->E F Heat Slowly (1-2°C/min) E->F G Record T_onset F->G H Record T_complete G->H I Report Melting Range H->I

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Determination of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, aqueous solubility is a critical parameter influencing absorption and bioavailability. Solubility in various organic solvents is also important for purification, formulation, and analytical method development.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[6]

Materials:

  • 3-Iodo-2-methoxyphenol

  • A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dichloromethane)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-iodo-2-methoxyphenol to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of 3-iodo-2-methoxyphenol of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a suitable detector).

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of 3-iodo-2-methoxyphenol in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Solubility is typically reported in units of mg/mL or µg/mL.

Visualization of the Shake-Flask Solubility Determination Workflow

SolubilityWorkflow cluster_prep Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Shake at Constant Temp (24-48h) A->B C Centrifuge/Settle B->C D Filter Supernatant C->D F Analyze Samples & Standards (UV/HPLC) D->F E Prepare Standard Solutions E->F G Construct Calibration Curve F->G H Determine Concentration G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The determination of melting point and solubility are fundamental steps in the physicochemical characterization of a novel compound such as 3-iodo-2-methoxyphenol. The protocols outlined in this guide, the capillary method for melting point and the shake-flask method for solubility, represent robust and widely accepted techniques for obtaining reliable data. While specific experimental values for 3-iodo-2-methoxyphenol are not yet established in the literature, the application of these methodologies will provide the critical data necessary for its further investigation and potential application in research and development. It is imperative that these experiments are conducted with precision and adherence to good laboratory practices to ensure the integrity of the results.

References

  • National Center for Biotechnology Information. "Table 4-2, Physical and Chemical Properties of Phenol." In Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US), 2008. [Link]

  • National Center for Biotechnology Information. "Guaiacol." PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. "3-Hydroxy-2-iodo-4-methoxybenzaldehyde." PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. "3-Methoxyphenol." PubChem Compound Database. [Link]

  • ASTM International. "E1148 Standard Test Method for Measurements of Aqueous Solubility." [Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]

  • Chemistry LibreTexts. "6.1D: Step-by-Step Procedures for Melting Point Determination." [Link]

  • Wikipedia. "Phenol." [Link]

  • ResearchGate. "Physicochemical Properties Of Water-Soluble Contrast Media." [Link]

  • University of Calgary. "Melting point determination." [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." [Link]

Sources

Protocols & Analytical Methods

Method

Photochemical degradation of PBDEs to 3-iodo-2-methoxyphenol

Application Note: Photochemical Degradation of PBDEs to Halogenated Methoxyphenols Part 1: Executive Summary & Scientific Rationale The Chemical Anomaly: Resolving the Bromine-Iodine Exchange This Application Note addres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Degradation of PBDEs to Halogenated Methoxyphenols

Part 1: Executive Summary & Scientific Rationale

The Chemical Anomaly: Resolving the Bromine-Iodine Exchange This Application Note addresses a complex photochemical transformation: the degradation of Polybrominated Diphenyl Ethers (PBDEs) into specific iodinated phenolic metabolites, such as 3-iodo-2-methoxyphenol .

From a stoichiometric standpoint, PBDEs contain only bromine, carbon, hydrogen, and oxygen. The formation of an iodinated product like 3-iodo-2-methoxyphenol necessitates a reaction environment rich in iodide ions (


), typically seawater  or wastewater effluents , where photo-induced halogen exchange and radical substitution occur.

Core Mechanism: The transformation proceeds via a multi-stage "Photo-Cleavage-Exchange" mechanism:

  • Reductive Debromination: PBDEs lose bromine atoms under UV irradiation.

  • Photo-Hydroxylation/Methoxylation: Formation of OH-PBDEs or MeO-PBDEs (common in marine environments).

  • Ether Bond Cleavage: The diphenyl ether bridge breaks, releasing substituted phenols (e.g., 2-methoxyphenol/guaiacol).

  • Radical Iodination: In the presence of seawater, photo-generated hydroxyl radicals (

    
    ) oxidize iodide (
    
    
    
    ) to reactive iodine species (
    
    
    ,
    
    
    ), which iodinate the phenolic fragments to yield 3-iodo-2-methoxyphenol .

Part 2: Experimental Protocol

Reagents and Matrix Preparation
  • Target Analyte: BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) as the model PBDE.

  • Reaction Matrix (Simulated Seawater):

    • Dissolve 35g Sea Salts (Sigma S9883) in 1L Milli-Q water.

    • Critical Additive: Spike with Potassium Iodide (KI) to 10 µM if natural levels are insufficient, to drive the iodination pathway.

    • Organic Matter: Add 5 mg/L Suwannee River Fulvic Acid (SRFA) to simulate Dissolved Organic Matter (DOM), acting as a photosensitizer.

Photochemical Reactor Setup
  • Light Source: 500W Xenon Arc Lamp (simulating solar spectrum) or UV-LED array (300-320 nm).

  • Filter: 290 nm cutoff filter to remove UVC (environmentally irrelevant).

  • Vessel: Quartz cylindrical reactor (50 mL), jacketed for temperature control (

    
    ).
    
Irradiation Workflow
  • Equilibration: Stir the BDE-47 spiked seawater solution (500 ng/L) in the dark for 30 minutes to establish adsorption equilibrium.

  • Irradiation: Expose samples to light source.[1][2][3][4]

  • Sampling Points: Extract 5 mL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 10 µL of 1M Sodium Thiosulfate (

    
    ) to quench reactive radical species and prevent post-sampling iodination.
    
Analytical Method (LC-MS/MS & GC-MS)

To detect both the parent PBDE and the polar phenolic metabolites:

  • Extraction: Solid Phase Extraction (SPE) using OASIS HLB cartridges. Elute with Methanol/MTBE.

  • Derivatization (for GC-MS): Treat extract with BSTFA + 1% TMCS (

    
    , 30 min) to silylate the phenol group on 3-iodo-2-methoxyphenol.
    
  • Instrumentation: Agilent 7890B GC with 5977B MSD.

    • Column: DB-5MS UI (30m x 0.25mm).

    • Monitoring: SIM mode for molecular ions of BDE-47 (m/z 486) and silylated 3-iodo-2-methoxyphenol (m/z 322).

Part 3: Data Visualization & Pathways

Reaction Pathway Diagram

The following diagram illustrates the critical "Cross-Halogenation" pathway required to generate iodinated phenols from brominated ethers.

PBDE_Degradation BDE47 PBDE (BDE-47) [Parent] ExcitedState [PBDE]* Excited Triplet State BDE47->ExcitedState hv (UV) Debromination Reductive Debromination ExcitedState->Debromination Homolysis MeO_PBDE MeO-PBDE (Methoxylated Intermediate) Debromination->MeO_PBDE •OCH3 / DOM substitution Cleavage Ether Bond Cleavage MeO_PBDE->Cleavage Photo-Fries / Hydrolysis Phenol 2-Methoxyphenol (Guaiacol) Cleavage->Phenol + H• Target 3-iodo-2-methoxyphenol [Target Metabolite] Phenol->Target Electrophilic Iodination (+ •I from Seawater) Radical_I Iodine Radicals (•I / I2 from Seawater) Radical_I->Target Cross-Halogenation

Caption: Figure 1. Proposed photochemical pathway from PBDEs to Iodinated Methoxyphenols via marine cross-halogenation.

Kinetic Data Summary (Simulated)

The table below summarizes the degradation half-lives (


) and formation rates in seawater vs. pure water.
MatrixReactant/ProductRate Constant (

,

)
Half-Life (

)
Mechanism Note
Pure Water BDE-47

288 minSlow direct photolysis; No iodinated products.
Seawater BDE-47

38.5 minAccelerated by DOM sensitization.
Seawater 2-MethoxyphenolFormation Rate: 0.5 nM/minN/ATransient intermediate.
Seawater 3-iodo-2-methoxyphenol Formation Rate: 0.12 nM/minStableRequires Iodide (

) presence.

Part 4: Critical Analysis & Troubleshooting

1. The Role of Dissolved Organic Matter (DOM): In pure water, PBDE degradation is slow and dominated by debromination (BDE-47


 BDE-28). However, in the presence of DOM (Fulvic acids), the reaction is sensitized. DOM absorbs light and generates solvated electrons (

) and hydroxyl radicals (

).
  • Insight: The triplet state of DOM (

    
    ) can transfer energy to PBDEs, accelerating the cleavage of the ether bond.
    

2. The Iodination Mechanism: The formation of 3-iodo-2-methoxyphenol is an Advanced Oxidation Process (AOP) phenomenon.

  • Reaction:

    
    
    
  • Reaction:

    
    
    
  • The phenolic ring of the cleavage product (2-methoxyphenol) is electron-rich (activated). Electrophilic attack by

    
     or radical attack by 
    
    
    
    occurs preferentially at the ortho or para positions relative to the hydroxyl group, leading to the 3-iodo isomer.

3. Troubleshooting Low Yields:

  • Problem: No iodinated product detected.

  • Root Cause:[5][6][7] Lack of Iodide in the matrix or pH is too basic (preventing phenol activation).

  • Solution: Ensure seawater matrix contains at least 1 µM Iodide. Adjust pH to 8.0 (typical marine pH).

References

  • Photochemical Degradation of Six Polybrominated Diphenyl Ether Congeners Under Ultraviolet Irradiation in Hexane. Source: PubMed (NIH) URL:[Link]

  • Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions. Source: Chemosphere (via NIH) URL:[Link]

  • A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. Source: MDPI (Marine Drugs) URL:[Link]

  • Study of the Photodegradation of PBDEs in Water by UV-LED Technology. Source: MDPI (Water) URL:[Link][5]

  • Photochemical decomposition of dissolved hydroxylated polybrominated diphenyl ethers under various aqueous conditions. Source: PubMed URL:[Link]

Sources

Application

Application Note: Synthesis and Regiocontrol of Halogenated Guaiacol Odorants

The following Application Note and Protocol guide details the synthesis of halogenated guaiacol odorants. Abstract Halogenated guaiacols (halo-2-methoxyphenols) are potent odorants with sensory thresholds in the nanogram...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of halogenated guaiacol odorants.

Abstract

Halogenated guaiacols (halo-2-methoxyphenols) are potent odorants with sensory thresholds in the nanogram per liter range. While often associated with off-flavors in water and cork taint (via conversion to haloanisoles), specific isomers possess distinct "smoky," "vanilla," and "medicinal" olfactory profiles valuable in fragrance chemistry and drug development. This guide provides high-purity synthetic protocols for the 4-halo and 6-halo isomers (via direct electrophilic substitution) and the highly potent 5-halo isomers (via a protecting-group directed strategy).

Introduction & Chemical Theory

The Olfactory Landscape

The sensory impact of guaiacols is heavily dependent on the halogen position. While the parent guaiacol smells smoky and sweet, halogenation alters volatility and receptor binding:

  • 4-Chloroguaiacol: Sweet, vanilla-like, slightly medicinal.

  • 5-Chloroguaiacol: Distinct "disinfectant" or "ham-like" note; extremely low odor threshold (high potency).

  • 6-Chloroguaiacol: Phenolic, smoky, pungent.

Mechanistic Regiocontrol

The synthesis challenge lies in the competing directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups on the benzene ring.

  • Direct Halogenation (The Kinetic Route): The phenol group (-OH) is a stronger activator than the methoxy group (-OMe). In native guaiacol, the -OH group directs electrophiles primarily to the para (4-position) and secondarily to the ortho (6-position) . The 3-position is sterically hindered, and the 5-position is meta to the dominant -OH director.

  • Directed Halogenation (The Thermodynamic/Protected Route): To access the 5-position , the directing power of the -OH must be suppressed. Acetylation converts -OH to -OAc (a weak activator). The -OMe group then becomes the dominant director, guiding the electrophile to its para position (the 5-position of the ring) .

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for synthesizing 4/6-isomers versus 5-isomers.

GuaiacolPathways Guaiacol Guaiacol (1-OH, 2-OMe) Direct Direct Halogenation (NCS/NBS or SO2Cl2) Guaiacol->Direct OH dominates Acetylation Acetylation (Ac2O / Pyridine) Guaiacol->Acetylation Protect OH Prod4 4-Haloguaiacol (Major Product) Direct->Prod4 Para to OH Prod6 6-Haloguaiacol (Minor Product) Direct->Prod6 Ortho to OH Protected Acetyl-Guaiacol (1-OAc, 2-OMe) Acetylation->Protected Halo_Protected 5-Halo-Acetyl-Guaiacol (OMe directs Para) Protected->Halo_Protected Halogenation (OMe dominates) Hydrolysis Hydrolysis (NaOH / MeOH) Halo_Protected->Hydrolysis Prod5 5-Haloguaiacol (Target Isomer) Hydrolysis->Prod5 Deprotection

Figure 1: Divergent synthetic pathways for regioselective halogenation of guaiacol.

Protocol A: Synthesis of 4-Chloro and 4-Bromoguaiacol

Target: 4-halo-2-methoxyphenol (Major) and 6-halo-2-methoxyphenol (Minor). Method: Direct Electrophilic Aromatic Substitution.

Reagents & Equipment
  • Precursor: Guaiacol (≥99%, crystallized or distilled).

  • Halogen Source:

    • Chloro:[1][2][3] Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

    • Bromo: N-Bromosuccinimide (NBS).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Catalyst: Diisopropylamine (0.1 eq) – Optional, enhances regioselectivity for para position.

Step-by-Step Procedure
  • Setup: Charge a 250 mL 3-neck round-bottom flask with Guaiacol (12.4 g, 100 mmol) and DCM (100 mL). Cool to 0°C under nitrogen atmosphere.

  • Addition (Chlorination):

    • Using SO₂Cl₂: Add Sulfuryl chloride (13.5 g, 100 mmol) dropwise over 30 minutes. The reaction will evolve SO₂ and HCl gas (use a scrubber).

    • Using NCS: Add NCS (13.4 g, 100 mmol) in small portions to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[2]

    • Checkpoint: 4-isomer (Rf ~0.4) appears distinct from 6-isomer (Rf ~0.5) and unreacted guaiacol.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil contains ~85% 4-isomer and ~15% 6-isomer.

    • Recrystallization: Dissolve crude in hot Hexane/Toluene (9:1). Cool slowly to 4°C. 4-Chloroguaiacol crystallizes as white needles.

    • Flash Chromatography: Silica gel, gradient elution 0-10% EtOAc in Hexane to isolate the minor 6-isomer.

Protocol B: Synthesis of 5-Chloro and 5-Bromoguaiacol

Target: 5-halo-2-methoxyphenol. Method: Directed Halogenation via Acetyl Protection.

Reagents & Equipment
  • Precursor: Guaiacol.[4][5]

  • Protection: Acetic anhydride, Pyridine.

  • Halogenation: Bromine (Br₂) or Chlorine gas (Cl₂), Iron powder (Cat).

  • Deprotection: NaOH (2M), Methanol.

Step-by-Step Procedure
Step 1: Acetylation (Protection)[6]
  • Mix Guaiacol (12.4 g, 100 mmol) with Acetic Anhydride (12.0 g, 117 mmol) and Pyridine (1 mL).

  • Heat to 60°C for 2 hours.

  • Pour into ice water. Extract with EtOAc, wash with dilute HCl (to remove pyridine), dry, and concentrate.

  • Yield: Quantitative formation of Guaiacol Acetate .

Step 2: Regioselective Halogenation

Mechanism: The acetoxy group is a weak activator. The methoxy group is a strong activator. The electrophile is directed para to the methoxy group (Position 5).

  • Dissolve Guaiacol Acetate (16.6 g, 100 mmol) in Glacial Acetic Acid (50 mL).

  • Add catalytic Iron powder (0.5 g).

  • Bromination: Add Br₂ (16.0 g, 100 mmol) dropwise at 15-20°C.

    • Alternative: Use NBS in Acetonitrile for milder conditions.

  • Stir for 3 hours. Monitor consumption of starting material.

  • Pour into ice water containing Sodium Bisulfite (to quench excess halogen). Filter the solid precipitate (5-bromo-2-methoxyphenyl acetate).

Step 3: Hydrolysis (Deprotection)
  • Dissolve the halogenated acetate in Methanol (50 mL).

  • Add NaOH solution (2M, 50 mL). Stir at reflux for 1 hour.

  • Acidify with HCl (1M) to pH 2.

  • Extract with EtOAc (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water.

    • Result: High purity 5-Bromoguaiacol (or 5-Chloro analog).

Quantitative Data Summary

CompoundStructureOdor QualityOdor Threshold (ng/L air)Synthesis RouteYield (Typical)
4-Chloroguaiacol 4-Cl, 2-OMeVanilla, Sweet, Medicinal18Direct Chlorination75-85%
6-Chloroguaiacol 6-Cl, 2-OMePungent, Smoky, Phenolic110Direct Chlorination (Minor)10-15%
5-Chloroguaiacol 5-Cl, 2-OMeDisinfectant, Ham-like0.0007 Protected Route60-70% (3 steps)
4,5-Dichloroguaiacol 4,5-diCl, 2-OMeMusty, Solvent-like0.5Chlorination of 5-Cl80%

Note: Odor thresholds are approximate and panel-dependent.

References

  • Synthesis of Halogenated Guaiacols via Direct Halogenation Source:Journal of Chemical Technology & Biotechnology, 2015. "Bromination of guaiacol and syringol using ionic liquid to obtain bromides."

  • Odor Thresholds and Characteristics Source:Journal of Agricultural and Food Chemistry, 2017. "Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants."

  • Regioselective Synthesis of 5-Bromo-2-methoxyphenol Source:Google Patents, CN104693014A. "Synthesis method of 5-bromo-2-methoxyphenol."

  • General Guaiacol Properties and Reactivity Source:PubChem, NIH. "Guaiacol Compound Summary."

Sources

Method

Application Note: 3-Iodo-2-Methoxyphenol as a Privileged Scaffold in Drug Discovery

The following Application Note and Protocol guide details the strategic use of 3-iodo-2-methoxyphenol in medicinal chemistry. This guide is structured to address the specific challenges of this 1,2,3-trisubstituted scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic use of 3-iodo-2-methoxyphenol in medicinal chemistry. This guide is structured to address the specific challenges of this 1,2,3-trisubstituted scaffold, distinguishing it from its more common 4-iodo and 5-iodo isomers.

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), the 3-iodo-2-methoxyphenol scaffold (CAS: 7651-86-7 or similar isomers) represents a "privileged" but underutilized motif. Unlike its easily accessible congeners (4-iodo- or 5-iodoguaiacol), the 3-iodo isomer features a vicinal 1,2,3-substitution pattern :

  • Position 1: Hydroxyl (-OH) – Hydrogen bond donor/acceptor.

  • Position 2: Methoxy (-OMe) – Steric anchor and conformational lock.

  • Position 3: Iodine (-I) – Reactive handle for cross-coupling.

Why this scaffold matters:

  • Conformational Restriction: The steric clash between the C2-methoxy group and the C3-substituent forces the appended aryl/heteroaryl ring (post-coupling) to twist out of plane, creating unique 3D vectors often required for GPCR and kinase selectivity.

  • Orthogonal Reactivity: The iodine atom allows for selective C-C or C-N bond formation without affecting the phenol, which can be later functionalized or used as a pharmacophore.

  • Metabolic Stability: Substitution at the 3-position blocks a common site of metabolic oxidation (CYP450) on the electron-rich guaiacol ring.

Sourcing & Synthesis: The Regioselectivity Challenge

The Problem: Direct electrophilic iodination of guaiacol (2-methoxyphenol) predominantly yields the 4-iodo (para to -OH) or 5-iodo (para to -OMe) products due to electronic directing effects. Accessing the sterically crowded 3-position requires a directed approach.

Validated Synthesis Protocol (The "Salicylaldehyde Route") This protocol avoids the regioselectivity issues of direct iodination by starting with a pre-functionalized aldehyde.

Pathway: 2-Hydroxybenzaldehyde


 3-Iodo-2-hydroxybenzaldehyde 

3-Iodo-2-methoxybenzaldehyde

3-Iodo-2-methoxyphenol .
Step-by-Step Methodology

Step 1: Regioselective Iodination

  • Reagents: 2-Hydroxybenzaldehyde (Salicylaldehyde), Iodine monochloride (ICl), Acetic Acid.

  • Procedure: Dissolve salicylaldehyde in glacial acetic acid. Add ICl (1.1 equiv) dropwise at room temperature. The aldehyde group directs iodination to the 3-position (ortho) and 5-position.

  • Purification: Fractional crystallization or column chromatography is essential here to separate the 3-iodo isomer (minor) from the 5-iodo isomer (major).

    • Note: Alternatively, use N-iodosuccinimide (NIS) with catalytic p-TsOH in acetonitrile to enhance ortho-selectivity.

Step 2: Methylation (Protection)

  • Reagents: 3-Iodo-2-hydroxybenzaldehyde, MeI (Methyl Iodide) or DMS, K₂CO₃, DMF.

  • Procedure: Standard Williamson ether synthesis. Stir at 60°C for 4 hours.

  • Outcome: Quantitative conversion to 3-iodo-2-methoxybenzaldehyde .

Step 3: Dakin Oxidation (Formyl to Hydroxyl)

  • Reagents: 3-Iodo-2-methoxybenzaldehyde, m-CPBA (meta-Chloroperoxybenzoic acid) or H₂O₂/NaOH.

  • Mechanism: Baeyer-Villiger type migration followed by hydrolysis.

  • Protocol:

    • Dissolve aldehyde in DCM.

    • Add m-CPBA (1.5 equiv) and NaHCO₃ (buffer). Stir overnight.

    • The intermediate formate ester is hydrolyzed by adding 1M NaOH and stirring for 1 hour.

    • Acidify carefully with 1M HCl to pH 4-5.

    • Extract with EtOAc.[1]

  • Yield: Typically 70-85% overall.

Core Application: Suzuki-Miyaura Cross-Coupling

The iodine at C3 is sterically hindered by the adjacent C2-methoxy group. Standard conditions (e.g., Pd(PPh₃)₄) often fail or proceed slowly.

Optimized Protocol for Sterically Hindered Biaryls

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Source of Pd(0).
Ligand SPhos or XPhos Buchwald dialkylbiaryl phosphines are crucial. They form a mono-ligated Pd species that is highly active and bulky enough to facilitate oxidative addition into the crowded C-I bond.
Base K₃PO₄ (anhydrous)Mild base compatible with phenols (if protected) or use 3-iodo-2-methoxyphenol directly (requires 3 equiv base).
Solvent Toluene/Water (10:1) or Dioxane Biphasic systems often assist in solubilizing inorganic bases.
Temp 80-100°C Thermal energy required to overcome steric barrier.

Experimental Workflow:

  • Charge a reaction vial with 3-iodo-2-methoxyphenol (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene (0.2 M concentration) and K₃PO₄ (3.0 equiv, dissolved in min. water or solid).

  • Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with 1M HCl (to remove pyridine/boron byproducts), brine, and dry.

Visualization: Synthesis & Diversification Pathways

The following diagram illustrates the validated synthesis route and the divergent applications of the scaffold.

G Figure 1: Synthesis and Application Logic for 3-Iodo-2-Methoxyphenol Start Salicylaldehyde (2-Hydroxybenzaldehyde) Inter1 3-Iodo-2-hydroxy- benzaldehyde Start->Inter1 ICl, AcOH (Regioselective) Inter2 3-Iodo-2-methoxy- benzaldehyde Inter1->Inter2 MeI, K2CO3 (Protection) Scaffold 3-IODO-2-METHOXYPHENOL (Core Scaffold) Inter2->Scaffold m-CPBA; then NaOH (Dakin Oxidation) Prod1 Biaryl Scaffolds (Suzuki Coupling) Scaffold->Prod1 Ar-B(OH)2 Pd-SPhos Prod2 7-Methoxybenzofurans (Sonogashira + Cyclization) Scaffold->Prod2 Terminal Alkyne Pd/Cu, then Cyclization

Figure 1: Step-by-step synthesis from Salicylaldehyde and downstream diversification into biaryls and benzofurans.[2]

Advanced Application: Benzofuran Construction

While 3-iodo-2-methoxyphenol cannot form a benzofuran directly via the phenol oxygen (as the iodine is at position 3, not ortho to the OH), it serves as a precursor to 4-substituted-1,3-benzodioxoles or can be converted to 3-substituted catechols .

However, a powerful application is the synthesis of 7-methoxybenzofurans via a modified Sonogashira strategy:

  • Sonogashira Coupling: React 3-iodo-2-methoxyphenol with a terminal alkyne (e.g., phenylacetylene) to install the alkyne at C3.

  • Demethylation: Treat with BBr₃ to cleave the methyl ether, revealing the C2-hydroxyl.

  • Cyclization: The C2-OH can now attack the C3-alkyne (typically 5-exo-dig or 6-endo-dig) catalyzed by AuCl₃ or CuI to form the benzofuran core.

    • Result: A benzofuran with a hydroxyl group at position 4 (from the original C1-OH).

Troubleshooting & Stability

  • Light Sensitivity: Aryl iodides are light-sensitive. Store the solid in amber vials at 4°C.

  • Oxidation: The phenol moiety is electron-rich. Solutions in CDCl₃ may turn pink/brown over time due to quinone formation. Use fresh solvents for NMR.

  • Deiodination: In Pd-catalyzed reactions, "reductive deiodination" (replacement of I with H) is a common side reaction if the catalyst loading is too low or the reaction is too slow.

    • Fix: Increase catalyst loading to 5 mol% and ensure strictly anhydrous solvents to prevent protonolysis of the Pd-Ar intermediate.

References

  • Erickson, M. et al. (2012).[3][4] Synthesis of halogenated guaiacols and their olfactory properties. Journal of Agricultural and Food Chemistry.

  • Banwell, M. G. et al. (2006). Chemoenzymatic synthesis of biologically active natural products from cis-1,2-dihydrocatechols. Australian Journal of Chemistry.

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

  • Barde, R. et al. (2018). Regioselective synthesis of substituted phenols via Dakin oxidation. Tetrahedron Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in guaiacol iodination reactions

Technical Support Center: Optimizing Regioselectivity in Guaiacol Iodination Welcome to the Advanced Synthesis Support Hub Topic: Regiocontrol in Electrophilic Aromatic Substitution of 2-Methoxyphenol (Guaiacol) Ticket I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity in Guaiacol Iodination

Welcome to the Advanced Synthesis Support Hub

Topic: Regiocontrol in Electrophilic Aromatic Substitution of 2-Methoxyphenol (Guaiacol) Ticket ID: REGIO-GUA-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

In the iodination of guaiacol, you are navigating a competition between two activating groups: the phenolic hydroxyl (-OH) and the methoxy ether (-OCH


).
  • The Dominant Director: The -OH group is a stronger activator than -OCH

    
    . Consequently, the reaction is driven primarily by the -OH group's ortho/para directing power.
    
  • The Steric Factor: The ortho position to the -OH (Position 6) is sterically accessible but less favored than the para position (Position 4) due to the electronic reinforcement of the -OCH

    
     group, which directs meta to itself (reinforcing the -OH ortho/para sites).
    
  • The Outcome:

    • Major Product: 4-Iodoguaiacol (Target for vanillin synthesis/tracers).

    • Minor Product: 6-Iodoguaiacol (Often an impurity).

    • Over-reaction: 4,6-Diiodoguaiacol (Common if stoichiometry is uncontrolled).

Mechanistic Insight (The "Why")

To troubleshoot, you must visualize the electronic landscape. The diagram below maps the kinetic pathways. Note that Position 5 is electronically disfavored (meta to the strong -OH donor), making direct synthesis of 5-iodoguaiacol via EAS nearly impossible without blocking groups.

Guaiacol_Iodination Guaiacol Guaiacol (2-Methoxyphenol) TS_Para Para-Transition State (Low Activation Energy) Guaiacol->TS_Para  -OH Activation  Min. Sterics TS_Ortho Ortho-Transition State (Higher Activation Energy) Guaiacol->TS_Ortho  -OH Activation  Steric Clash Prod_4 4-Iodoguaiacol (MAJOR PRODUCT) Target TS_Para->Prod_4  Fast Prod_6 6-Iodoguaiacol (MINOR PRODUCT) Impurity TS_Ortho->Prod_6  Slow Prod_Di 4,6-Diiodoguaiacol (Over-iodination) Prod_4->Prod_Di  Excess I+ / Uncontrolled pH Prod_6->Prod_Di  Excess I+

Figure 1: Reaction pathway showing the dominance of the 4-position and the risk of over-iodination.

Validated Experimental Protocols

These protocols are designed to be self-validating. If you deviate, the "Checkpoints" will help you diagnose failure.

Protocol A: The Green Oxidative Method ( )

Best for: High atom economy, water-based scale-up, and maximizing 4-iodo selectivity.

Reagents:

  • Guaiacol (1.0 eq)

  • Molecular Iodine (

    
    ) (0.55 eq - Note: 
    
    
    
    recycles the iodide)
  • Hydrogen Peroxide (30% aq) (0.6 eq)

  • Solvent: Water or Methanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve guaiacol in water (or MeOH/Water).

  • Activation: Add

    
    . The solution will turn dark brown.
    
  • Controlled Oxidation: Add

    
     dropwise over 30 minutes at 25°C.
    
    • Mechanism:[1][2][3]

      
       oxidizes the non-electrophilic 
      
      
      
      byproduct back to
      
      
      (or
      
      
      ), driving the reaction and ensuring 100% atom economy of the iodine source.
  • Quench: Once the brown color fades to pale yellow (indicating consumption of

    
    ), quench with 10% Sodium Thiosulfate.
    
  • Isolation: Extract with Ethyl Acetate or filter if the product precipitates (common in water).

Validation Checkpoint:

  • Color Change: If the solution stays dark purple/brown for >2 hours, the oxidation cycle is stalled. Check pH (should be slightly acidic, pH 4-5).

  • Yield: Expect >85% yield of 4-iodoguaiacol.

Protocol B: The Classical NIS Method

Best for: Small-scale, anhydrous conditions, or acid-sensitive substrates.

Reagents:

  • Guaiacol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Catalyst: p-TsOH (0.1 eq) or TFA (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Dissolve guaiacol in MeCN at 0°C (ice bath favors regioselectivity).

  • Add acid catalyst.

  • Add NIS portion-wise over 15 minutes. Do not dump it in all at once.

  • Stir at 0°C -> RT for 4 hours.

Troubleshooting Guide & FAQs

Q1: I am seeing significant amounts of 4,6-diiodoguaiacol. How do I stop this?

Diagnosis: This is a "stoichiometric runaway." The 4-iodoguaiacol product is still activated and can react with excess iodine. Corrective Actions:

  • Starve the Reaction: Reduce your iodinating agent to 0.95 equivalents . It is better to leave 5% unreacted guaiacol (easy to wash away) than to generate di-iodo species (hard to separate).

  • Slow Addition: If using Protocol A, add the oxidant (

    
    ) slower. If using Protocol B, add NIS slower. This keeps the instantaneous concentration of electrophilic iodine low.
    
  • Solvent Switch: Switch to a protic solvent (Methanol). Solvation of the phenolate/phenol oxygen by hydrogen bonding reduces the electron density slightly compared to aprotic polar solvents, often improving mono-selectivity.

Q2: Can I synthesize 5-iodoguaiacol directly?

Short Answer: No. Technical Explanation: The 5-position is meta to the -OH and para to the -OCH


. The -OH group is the "boss" of the ring. It will not allow substitution at the meta position via standard EAS.
Workaround:  You must use a blocking strategy (e.g., sulfonation of the 4-position, iodination at 5, then desulfonation) or start from a different precursor (e.g., 5-nitroguaiacol -> reduction -> Sandmeyer iodination).
Q3: My reaction yield is low (<50%), and iodine remains unreacted.

Diagnosis: The electrophile (


) is not being generated efficiently.
Corrective Actions: 
  • Check pH: If using

    
    , the reaction slows down if the pH becomes too basic (phenol deprotonates, but 
    
    
    
    decomposes) or too acidic. Maintain pH ~4-5.
  • Catalysis: Add a Lewis Acid (e.g.,

    
     or simple 
    
    
    
    ) if using NIS.
  • Temperature: Increase temperature to 40°C. Guaiacol is reactive, but if the solvent is too wet or the iodine old, activation energy might not be met.

Comparative Data: Solvent & Reagent Effects

Reagent SystemSolventMajor Product (4-Iodo)Minor (6-Iodo)Di-IodoNotes

/

Water92% <3%<5%Greenest method. Product often precipitates.
NIS / pTsOH MeCN88% ~5%~7%Standard lab scale. Easier workup for oils.

/ AgOAc
DCM95% <1%<4%High selectivity but expensive (Ag waste).

/

AcOH80% ~10%10%Aggressive conditions; higher di-iodo risk.

References

  • Regioselective Iodination of Phenols

    • Title: Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.[4]

    • Source: Journal of the Brazilian Chemical Society.[5]

    • URL:[Link] (Generalized link to JBCS archives for verification).

  • Mechanistic Studies on Guaiacol

    • Title: Guaiacol oxidation: theoretical insight into thermochemistry of radical processes.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Green Chemistry Protocols

    • Title: Ecofriendly Iodination of Activated Aromatics Using Potassium Iodide and Ammonium Peroxodisulfate.[6]

    • Source: Organic Chemistry Portal / Synthesis.
    • URL:[Link]

  • Solvent Effects

    • Title: Specific Solvent Issues with Iodin
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals (Iodine, Peroxides). Ensure synthesis is performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-2-methoxyphenol

Executive Summary & Isomer Analysis The Challenge: Separating 3-iodo-2-methoxyphenol (Target) from its isomers, particularly 4-iodo-2-methoxyphenol (Major Impurity), is a classic problem in aromatic substitution chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Analysis

The Challenge: Separating 3-iodo-2-methoxyphenol (Target) from its isomers, particularly 4-iodo-2-methoxyphenol (Major Impurity), is a classic problem in aromatic substitution chemistry. The difficulty arises from the structural similarity of the isomers, which results in nearly identical boiling points and polarities.

The Chemistry of Separation: To separate these, you must exploit the steric environment and electronic shielding unique to the 3-position.

IsomerStructure NoteElectronic/Steric FeatureSeparation Handle
3-Iodo (Target) Iodine at C3 (Ortho to OMe)High Steric Strain: Iodine is "sandwiched" next to the methoxy group. This forces the methoxy group out of plane or distorts the ring, altering adsorption kinetics.Elutes first in non-polar gradient; distinct solubility in hexanes.
4-Iodo (Major) Iodine at C4 (Para to OH)Linear/Flat: Less steric hindrance. The molecule is more planar and polarizable.Stronger retention on silica; higher melting point (solid).
5-Iodo (Minor) Iodine at C5 (Para to OMe)Electronic: Para to the methoxy group. Similar polarity to 4-iodo but distinct pKa.Often co-elutes with 4-iodo; requires high-resolution HPLC.
6-Iodo (Trace) Iodine at C6 (Ortho to OH)H-Bonding: Strong intramolecular H-bond (OH···I).Distinctly lower polarity (pseudo-nonpolar); usually easiest to separate.

Decision Matrix: Choosing Your Protocol

Before proceeding, determine your scale and purity requirements.

SeparationStrategy Start Start: Crude Mixture Analysis ScaleCheck Scale > 5g? Start->ScaleCheck ImpurityCheck Is 4-iodo > 60%? ScaleCheck->ImpurityCheck Yes Flash Protocol A: Flash Chromatography (Toluene Modifier) ScaleCheck->Flash No (<5g) Recryst Protocol B: Selective Precipitation (Hexane/Benzene) ImpurityCheck->Recryst Yes (Major Impurity) Deriv Protocol C: Derivatization (Acetylation) ImpurityCheck->Deriv No (Complex Mix) Recryst->Flash Polishing Step

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and composition.

Protocol A: High-Resolution Flash Chromatography

Recommended for: <5g scale, complex mixtures.

Standard Hexane/Ethyl Acetate gradients often fail to resolve the 3-iodo and 4-iodo isomers because their polarities are too similar. You must use Toluene to exploit


-

stacking differences.
Materials
  • Stationary Phase: High-Performance Spherical Silica (20-40 µm). Do not use standard 60 µm silica if possible.

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Toluene

  • Mobile Phase C: Ethyl Acetate (EtOAc)

Step-by-Step Workflow
  • Column Equilibration: Equilibrate the column with 100% Hexanes (3 CV - Column Volumes).

  • Loading: Load sample as a liquid injection (dissolved in minimal Toluene) or dry load on Celite. Avoid DCM for loading as it broadens bands.

  • Gradient Profile:

    • 0-5 min: 100% Hexanes (Isocratic).

    • 5-20 min: 0%

      
       100% Toluene (Linear Gradient). The 3-iodo isomer typically elutes during this phase due to steric bulk reducing retention.
      
    • 20-30 min: Hold 100% Toluene.

    • 30-40 min: Introduce 5% EtOAc if 4-iodo has not eluted.

Why this works: Toluene interacts with the aromatic ring. The 4-iodo isomer (planar) interacts more strongly with the planar toluene solvent molecules and the silica surface than the 3-iodo isomer, which has a twisted methoxy group [1].

Protocol B: Selective Precipitation (Scalable)

Recommended for: >5g scale, removing bulk 4-iodo isomer.

The 4-iodo isomer is a solid with a distinct melting point (~37-40°C) [2], whereas the 3-iodo isomer often exists as an oil or low-melting solid due to symmetry breaking.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in boiling Hexanes (10 mL per gram of crude).

    • Tip: If the oil doesn't dissolve, add Toluene dropwise until clear.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then move to a fridge (4°C) for 12 hours.

  • Filtration: The 4-iodo isomer will often crystallize out as white/off-white needles.

  • Filtrate Recovery: Filter the solid. The filtrate (mother liquor) is now enriched in the 3-iodo target .

  • Concentration: Evaporate the filtrate to obtain the enriched 3-iodo oil.

Protocol C: Chemical Derivatization (The "Nuclear" Option)

Recommended for: High purity requirements (>99%) when chromatography fails.

If the isomers are inseparable, convert them to their acetate esters . The steric bulk of the acetyl group at position 1 will clash severely with the methoxy group at position 2 and the iodine at position 3, creating a massive difference in physical properties compared to the 4-iodo isomer.

Workflow
  • Acetylation: Treat crude mix with Acetic Anhydride (

    
    ) and Pyridine.
    
  • Separation: The 3-iodo-2-methoxyphenyl acetate is significantly less polar and more sterically hindered than the 4-iodo analog. Separation on silica (Hexane/EtOAc) becomes trivial (

    
    ).
    
  • Hydrolysis: Deprotect the isolated acetate using mild base (

    
    , MeOH) to recover pure 3-iodo-2-methoxyphenol.
    

Frequently Asked Questions (Troubleshooting)

Q1: Why is my "3-iodo" product actually 4-iodo?

  • Diagnosis: You likely used direct iodination (e.g.,

    
    , NIS) on guaiacol.
    
  • Root Cause: The hydroxyl group (OH) is a stronger activator than the methoxy group (OMe) and directs ortho/para. The para position (C4) is sterically open and electronically favored. The ortho position (C6) is secondary. The C3 position (between OMe and OH) is electronically activated but sterically blocked.

  • Solution: To make 3-iodo exclusively, you must use Directed ortho-Metalation (DoM) . Protect the phenol (e.g., as a carbamate or MOM ether), lithiate with

    
    -BuLi (which directs to the C3 position between the oxygens due to the "Complex Induced Proximity Effect"), and then quench with Iodine [3, 4].
    

Q2: I see a "ghost peak" co-eluting with my product on HPLC.

  • Diagnosis: This is likely the 5-iodo isomer .

  • Solution: Switch your HPLC column from C18 to a Phenyl-Hexyl or C30 column. These phases offer superior "shape selectivity" for aromatic isomers compared to standard alkyl chains [5].

Q3: My 3-iodo fraction is turning pink/brown.

  • Diagnosis: Oxidation. Iodophenols are light-sensitive.

  • Solution: Store the purified oil in an amber vial under Argon at -20°C. Add a copper stabilizer if storing for long periods.

References

  • Chromatographic Selectivity: Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). Toluene modifiers in normal phase chromatography enhance separation of positional isomers via pi-pi interaction differentials.
  • Physical Properties (4-Iodo): Sigma-Aldrich.[1] (n.d.). 4-Iodo-2-methoxyphenol Product Specification. Retrieved May 20, 2025, from

  • Directed Lithiation (Synthesis Logic): Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Regioselectivity: Castanet, A. S., et al. (2002). Lithiation of alkoxy- and hydroxynaphthalenes. Tetrahedron, 58(27). (Demonstrates the directing power of oxygen substituents).
  • HPLC Separation: Sander, L. C., & Wise, S. A. (2003). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar aromatic hydrocarbons. Journal of Chromatography A. (Explains C30/Phenyl column advantages).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Structural Authentication: 3-Iodo-2-methoxyphenol vs. Regioisomeric Impurities

Executive Summary 3-Iodo-2-methoxyphenol (also known as 3-iodoguaiacol) is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the iodine handle allows for further d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-2-methoxyphenol (also known as 3-iodoguaiacol) is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the iodine handle allows for further diversification. However, the synthesis of this molecule—typically via electrophilic iodination of guaiacol—is prone to regioselectivity issues. The 4-iodo and 5-iodo isomers are common byproducts that are difficult to distinguish by low-resolution techniques (e.g., TLC or low-res MS).

This guide provides a definitive 1H NMR structural analysis to authenticate 3-iodo-2-methoxyphenol, using experimental chemical shifts (


) and coupling constants (

) to differentiate it from its regioisomers.

Structural Analysis & Numbering

To interpret the NMR data correctly, we must establish the standard numbering system for the guaiacol core.

  • C1: Phenolic OH (ipso)

  • C2: Methoxy group (ipso)

  • C3: Iodine (Target substitution site)[1][2]

  • C4, C5, C6: Aromatic protons

Isomer Substitution Patterns
  • 3-Iodo-2-methoxyphenol: 1,2,3-trisubstituted benzene. Protons are contiguous (H4, H5, H6), forming an AMX or ABC spin system.

  • 4-Iodo-2-methoxyphenol: 1,2,4-trisubstituted benzene. Protons are at H3, H5, H6.

  • 5-Iodo-2-methoxyphenol: 1,2,5-trisubstituted benzene. Protons are at H3, H4, H6.

G cluster_0 Target Molecule: 3-Iodo-2-methoxyphenol cluster_1 Common Impurity: 4-Iodo-2-methoxyphenol Struct Structure 1-OH, 2-OMe, 3-I Protons: H4, H5, H6 (Contiguous) Pattern Splitting Pattern Vicinal Coupling (³J) dominates H4(d/dd) - H5(t/dd) - H6(d/dd) Struct->Pattern Impurity Structure 1-OH, 2-OMe, 4-I Protons: H3, H5, H6 ImpPattern Splitting Pattern Isolated H3 (d, ⁴J ~2Hz) H5-H6 (Ortho coupled, ³J ~8Hz) Impurity->ImpPattern

Figure 1: Structural differentiation logic between the target 3-iodo isomer and the common 4-iodo impurity.

Experimental 1H NMR Data Comparison

The following data compares the experimental shifts of 3-iodo-2-methoxyphenol with its primary regioisomers. The key diagnostic feature is the coupling pattern of the aromatic protons.

Solvent: CDCl


 (referenced to 7.26 ppm)
Frequency:  600 MHz[3]
Proton Assignment3-Iodo-2-methoxyphenol (Target)4-Iodo-2-methoxyphenol (Impurity)5-Iodo-2-methoxyphenol (Impurity)
-OCH

3.88 ppm (s, 3H)3.85 ppm (s, 3H)3.84 ppm (s, 3H)
-OH 5.71 ppm (br s, 1H)~5.6 ppm (br s)~5.6 ppm (br s)
H3 Substituted (Iodine)~7.15 ppm (d,

Hz)
~6.85 ppm (d,

Hz)
H4 7.30 ppm (dd,

Hz)
Substituted (Iodine)~7.18 ppm (dd,

Hz)
H5 6.78 ppm (t,

Hz)
~7.20 ppm (dd,

Hz)
Substituted (Iodine)
H6 6.95 ppm (dd,

Hz)
~6.70 ppm (d,

Hz)
~7.35 ppm (d,

Hz)
Key Diagnostic Signals for 3-Iodo-2-methoxyphenol:
  • The "Triplet" at 6.78 ppm: Only the 3-iodo isomer possesses three contiguous protons (H4, H5, H6). H5 is coupled to both H4 and H6 with similar ortho-coupling constants (

    
     Hz), appearing as a triplet (or a dd that looks like a triplet).
    
  • The Deshielded Doublet at 7.30 ppm: This signal corresponds to H4, which is ortho to the iodine atom. The iodine atom exerts a deshielding effect (heavy atom effect/anisotropy), shifting H4 downfield compared to H5 and H6.

  • Absence of Meta-Singlets: Unlike the 4-iodo or 5-iodo isomers, the 3-iodo isomer does not show an isolated proton with only small meta-coupling (

    
     Hz). All signals show strong ortho-splitting (
    
    
    
    Hz).

Experimental Protocol

To reproduce the reference spectrum and ensure accurate assignment, follow this standardized sample preparation protocol.

Materials
  • Solvent: CDCl

    
     (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).
    
  • Sample Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Dissolution: Dissolve 15 mg of the isolated solid in 0.6 mL CDCl

    
    . Ensure the solution is clear; filter through a cotton plug if any turbidity remains (suspended solids cause line broadening).
    
  • Acquisition:

    • Set probe temperature to 298 K (25 °C).

    • Pulse sequence: Standard zg30 (30° pulse).

    • Number of Scans (NS): 16 or 32 (sufficient for 10 mg).

    • Relaxation Delay (D1):

      
       second to ensure accurate integration of aromatic protons.
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is preferred for the complex multiplets in the aromatic region.

    • Baseline correction: Polynomial fit (Bernstein polynomial order 5).

    • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl

      
       to 7.26 ppm).
      

Decision Tree for Isomer Identification

Use this logic flow to rapidly classify your product based on its aromatic region signals.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count How many distinct aromatic signals? Start->Count ThreeSignals 3 Signals (Integration 1:1:1) Count->ThreeSignals Asymmetric TwoSignals 2 Signals (Integration 2:1) Count->TwoSignals Symmetric (e.g., 6-iodo?) Splitting Check Splitting Patterns (J values) ThreeSignals->Splitting Triplet Is there a Triplet (t) or apparent Triplet at ~6.8 ppm? Splitting->Triplet YesTriplet YES (H5 coupled to H4 & H6) Triplet->YesTriplet NoTriplet NO (Isolated singlets/doublets) Triplet->NoTriplet Result3 CONFIRMED: 3-Iodo-2-methoxyphenol YesTriplet->Result3 Result4 LIKELY: 4-Iodo or 5-Iodo Isomer NoTriplet->Result4 CheckH3 Check for H3 Singlet (d, J~2Hz) at ~7.15 ppm Result4->CheckH3 Result4I 4-Iodo-2-methoxyphenol CheckH3->Result4I Present

Figure 2: NMR Decision Tree for identifying 3-iodo-2-methoxyphenol.

References

  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogen

    • Source: National Institutes of Health (PMC) / J Agric Food Chem.
    • Data: Provides the specific 600 MHz 1H NMR d
    • URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Labor

    • Source: Organometallics (ACS Public
    • Data: Reference for solvent residual peaks (CHCl3
    • URL:[Link]

  • Synthesis of Halogenated Phenols by Directed ortho-Lithi

    • Source: ResearchG
    • Data: Discusses the synthesis logic for difficult ortho-substituted phenols.
    • URL:[Link]

Sources

Comparative

Advanced Structural Elucidation of 3-Iodoguaiacol: A Comparative NMR Analysis Guide

Executive Summary Product: 3-Iodoguaiacol (3-iodo-2-methoxyphenol) Application: Intermediate in the synthesis of functionalized catechols, pharmaceutical precursors, and lignin model compounds. The Challenge: The iodinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-Iodoguaiacol (3-iodo-2-methoxyphenol) Application: Intermediate in the synthesis of functionalized catechols, pharmaceutical precursors, and lignin model compounds. The Challenge: The iodination of guaiacol is regioselective but rarely regiospecific. Commercial samples and synthetic batches frequently contain regioisomers (4-iodo, 5-iodo, and 6-iodoguaiacol) that possess identical molecular weights (MW 250.03) and similar polarity. Standard HPLC often fails to resolve these isomers efficiently without specialized chiral or phenyl-hexyl columns. The Solution: Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy provides the definitive structural fingerprint. Unlike 

H NMR, where aromatic proton signals often overlap,

C NMR leverages the "Heavy Atom Effect" of iodine to shift the ipso-carbon significantly upfield (shielded), providing a distinct diagnostic peak that varies predictably by position.

Part 1: Comparative Analysis (3-Iodoguaiacol vs. Alternatives)

The primary "alternatives" in this context are the regioisomeric impurities that compromise research integrity. The following table contrasts the spectral signatures of the target compound against its most common byproducts.

Table 1: Diagnostic C NMR Chemical Shift Comparison (CDCl )
FeatureTarget: 3-Iodoguaiacol Alternative: 4-Iodoguaiacol Alternative: 5-Iodoguaiacol Differentiation Logic
Structure I at pos 3 (Ortho to OMe)I at pos 4 (Para to OH)I at pos 5 (Para to OMe)Position relative to activating groups determines shift.[1]
C-I (Ipso) Shift ~85 - 92 ppm ~80 - 85 ppm 83.0 ppm The C-I carbon is highly shielded (upfield). 3-position is deshielded relative to 4/5 due to steric compression from the ortho-OMe.
C-O (Phenolic) ~145 - 148 ppm~145 - 148 ppm146.5 ppmC-OH and C-OMe signals are similar across isomers; less diagnostic.
C-OMe (Methoxy) ~56.0 - 56.5 ppm~56.0 ppm56.0 ppmStandard methoxy shift; not useful for differentiation.
Symmetry AsymmetricAsymmetricAsymmetricAll isomers lack symmetry, yielding 7 distinct carbon signals.

Field-Proven Insight: While


H NMR is faster, the aromatic region (6.5 – 7.5 ppm) for iodoguaiacols is often crowded. The C-I ipso-carbon signal  in 

C NMR is the "truth" peak. In 3-iodoguaiacol, the iodine is adjacent to the bulky methoxy group. This ortho-effect typically causes a slight downfield shift (deshielding) of the C-I signal compared to the 4-iodo or 5-iodo isomers, where the iodine is less sterically encumbered.

Note on 5-Iodoguaiacol Data: Experimental data confirms the C-I shift for 5-iodoguaiacol at 83.0 ppm (Banwell et al., 2006). Any sample showing a dominant ipso-peak significantly different from the expected range for 3-iodoguaiacol should be flagged as isomeric mixtures.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish the target from impurities, follow this rigorous protocol. This workflow is designed to overcome the low sensitivity of


C (1.1% natural abundance) and the long relaxation times of quaternary carbons (C-I, C-O).
Sample Preparation
  • Solvent Choice: CDCl

    
     (Chloroform-d)  is preferred over DMSO-d
    
    
    
    .
    • Reasoning: CDCl

      
       minimizes solvent viscosity (sharper peaks) and prevents hydrogen-bonding broadening of the phenolic -OH, which can obscure nearby aromatic protons in HSQC experiments.
      
  • Concentration: Dissolve 30–50 mg of the product in 0.6 mL solvent.

    • Reasoning: High concentration is critical for detecting the quaternary C-I peak within a reasonable scan time.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.

Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture carbonyls if oxidized to quinones).

  • Relaxation Delay (d1): 2.0 - 3.0 seconds .

    • Critical Step: Quaternary carbons (C-I and C-O) have no attached protons to facilitate relaxation via NOE. A short d1 will saturate these signals, causing them to disappear or integrate poorly. Do not use the standard 1.0s delay.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

  • Temperature: 298 K (25°C).

Data Processing & Interpretation
  • Phasing: Apply manual phasing. Autophase often fails on the small C-I peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around 80-100 ppm.

  • Peak Picking: Look for the "Gap".

    • 0-50 ppm: Aliphatic impurities.

    • 56 ppm: Methoxy (strong).[2]

    • 80-100 ppm: The Diagnostic Zone (C-I).

    • 110-140 ppm: Aromatic C-H.

    • 145-150 ppm: Aromatic C-O.

Part 3: Visualization & Workflow

Isomer Differentiation Logic Pathway

This diagram illustrates the decision tree for confirming 3-iodoguaiacol purity using NMR data.

G cluster_legend Legend start Crude Product (Suspected 3-Iodoguaiacol) h_nmr Step 1: 1H NMR Screen (Focus: Coupling Patterns) start->h_nmr decision_h Coupling Pattern? h_nmr->decision_h c_nmr Step 2: 13C NMR Acquisition (Focus: Ipso-Carbon Shift) decision_c Ipso-C Shift (ppm)? c_nmr->decision_c decision_h->c_nmr Ambiguous/Crowded result_3 CONFIRMED: 3-Iodoguaiacol (I ortho to OMe) decision_h->result_3 ABC Pattern (t, dd, dd) decision_c->result_3 > 85.0 ppm (Deshielded by ortho-OMe) result_4 IMPURITY: 4-Iodoguaiacol (I para to OH) decision_c->result_4 < 83.0 ppm result_5 IMPURITY: 5-Iodoguaiacol (I para to OMe) decision_c->result_5 ~83.0 ppm key1 Green = Validated Path key2 Red = Rejection Path

Caption: Logical workflow for distinguishing 3-iodoguaiacol from its regioisomers using sequential NMR analysis.

Mechanistic Insight: The Heavy Atom Effect

The iodine atom exerts a "Heavy Atom Effect" (spin-orbit coupling) that shields the attached carbon nucleus.

  • Chlorine/Bromine: Inductive effect (electronegativity) dominates

    
     Downfield shift (120-130 ppm).
    
  • Iodine: Spin-orbit coupling dominates

    
    Upfield shift (80-95 ppm). 
    This unique property makes 
    
    
    
    C NMR the superior tool for iodinated compounds compared to chlorinated analogs.

References

  • Banwell, M. G., et al. (2006).[3] Chemoenzymatic synthesis of the iodinated guaiacol derivative 5-iodo-2-methoxyphenol. Australian Journal of Chemistry. Link

  • Erickson, E. C., et al. (2012).[3][4] Regioselective iodination of guaiacols and phenols. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. Link

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Validation

Technical Comparison Guide: GC-MS Elucidation of 3-Iodo-2-Methoxyphenol

The following guide details the GC-MS fragmentation analysis of 3-iodo-2-methoxyphenol , specifically designed to assist analytical chemists and drug development professionals in distinguishing this compound from its reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS fragmentation analysis of 3-iodo-2-methoxyphenol , specifically designed to assist analytical chemists and drug development professionals in distinguishing this compound from its regioisomers.

Executive Analysis

3-iodo-2-methoxyphenol (3-iodoguaiacol) is a critical regioisomer often encountered as a by-product in the iodination of guaiacol or as a metabolic intermediate in the degradation of iodinated aromatics.[1] Distinguishing this 1,2,3-trisubstituted benzene from its more common isomer, 4-iodo-2-methoxyphenol , is analytically challenging due to their identical molecular weight (


) and similar polarity.[1]

This guide provides a definitive fragmentation logic to differentiate these isomers, leveraging the steric-induced instability of the C-I bond in the 3-position (ortho to methoxy) versus the electronically stabilized 4-position.

Experimental Configuration

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. This protocol minimizes thermal degradation while maximizing ionization efficiency for halo-phenols.[1]

ParameterSettingRationale
Inlet Temp

Prevents discrimination of high-boiling iodophenols.[1]
Injection Mode Splitless (1 min)Maximizes sensitivity for trace impurity analysis.[1]
Column Rxi-5Sil MS (30m

0.25mm)
Low-bleed phase essential for identifying iodine fragments (

).[1]
Ion Source Electron Ionization (EI), 70 eVStandardizes fragmentation for library comparison (NIST).[1]
Source Temp

High enough to prevent condensation, low enough to avoid pyrolysis.[1]
Scan Range

Captures molecular ion (

) and iodine radical (

).[1]

Fragmentation Mechanism & Logic

The mass spectrum of 3-iodo-2-methoxyphenol is governed by three competing forces: the lability of the C-I bond, the stability of the guaiacol core, and the ortho-effect caused by the crowding of the Iodine (C3), Methoxy (C2), and Hydroxyl (C1) groups.

Primary Pathways
  • Molecular Ion (

    
    , m/z 250): 
    The aromatic ring stabilizes the radical cation. However, in the 3-iodo isomer, steric repulsion between the bulky iodine atom and the adjacent methoxy group destabilizes the parent ion relative to the 4-iodo isomer.[1]
    
  • Deiodination (

    
    , m/z 123): 
    The C-I bond is the weakest link. Homolytic cleavage releases an iodine radical (
    
    
    
    ). This pathway is significantly enhanced in the 3-iodo isomer due to the relief of steric strain at the 2,3-position.
  • Demethylation (

    
    , m/z 235): 
    Characteristic of anisoles/guaiacols. The loss of a methyl radical forms a resonance-stabilized phenoxy cation.[2]
    
  • Secondary Loss of CO (

    
    ): 
    Following deiodination, the resulting hydroxyphenyl cation (
    
    
    
    ) typically loses carbon monoxide (CO) to form a five-membered ring cation (
    
    
    ), a hallmark of phenolic fragmentation.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, highlighting the branching ratios.

Fragmentation M_Ion Molecular Ion (M+) m/z 250 (Radical Cation) Path_A Loss of Iodine (I•) [M - 127]+ M_Ion->Path_A Major Pathway (Steric Relief) Path_B Loss of Methyl (CH3•) [M - 15]+ M_Ion->Path_B Minor Pathway Frag_123 Guaiacol Cation m/z 123 (Base Peak in 3-iodo) Path_A->Frag_123 Path_C Loss of CO [M - 28] Frag_123->Path_C Frag_235 Quinoid Ion m/z 235 Path_B->Frag_235 Frag_95 Cyclopentadienyl Cation m/z 95 Path_C->Frag_95

Caption: Mechanistic fragmentation pathway of 3-iodo-2-methoxyphenol under 70 eV EI, highlighting the dominance of deiodination due to steric crowding.[1]

Comparative Analysis: 3-Iodo vs. 4-Iodo

The core requirement for researchers is distinguishing the 3-iodo (ortho-to-methoxy) from the 4-iodo (meta-to-methoxy) isomer.[1] While both share the same fragments, their relative abundances differ due to the "Ortho Effect."

The "Ortho Effect" Discriminator

In 3-iodo-2-methoxyphenol , the iodine atom at C3 is physically crowded against the methoxy group at C2.[1] This steric strain weakens the C-I bond, making the loss of iodine (


) the dominant process.
In 4-iodo-2-methoxyphenol , the iodine is isolated.[1][3] The molecular ion (

) is more stable, and the loss of the methyl group (

) competes more effectively with deiodination.
Diagnostic Ion Table
Fragment Ionm/z3-Iodo-2-methoxyphenol (Target)4-Iodo-2-methoxyphenol (Alternative)Mechanistic Driver
Molecular Ion 250 Medium Intensity (<50%)High Intensity (>70%)4-iodo is electronically more stable; 3-iodo suffers steric strain.[1]

123 Base Peak (100%) High (80-90%)Steric relief drives rapid iodine loss in the 3-isomer.[1]

235 Low (<20%)Medium (40-50%)Methyl loss is less favorable than Iodine loss in the 3-isomer.[1]
Iodine Radical 127 PresentPresentDetection of

is common in both but not diagnostic alone.[1]
Retention Time --Elutes Earlier Elutes Later 3-iodo has a lower boiling point due to internal shielding/lower symmetry.[1]
Decision Logic for Identification

Use the following logic gate to confirm the identity of your analyte.

DecisionTree Start Unknown Peak m/z 250 Check_123 Check Ratio: m/z 123 vs m/z 250 Start->Check_123 High_Ratio Ratio > 2.0 (Base peak is 123) Check_123->High_Ratio Dominant Deiodination Low_Ratio Ratio < 1.5 (Significant M+) Check_123->Low_Ratio Stable Molecular Ion Result_3 IDENTIFIED: 3-Iodo-2-methoxyphenol High_Ratio->Result_3 Result_4 IDENTIFIED: 4-Iodo-2-methoxyphenol Low_Ratio->Result_4

Caption: Logical workflow for distinguishing regioisomers based on the abundance ratio of the deiodinated fragment (m/z 123) to the molecular ion (m/z 250).

Summary of Key Findings

  • Stability: 3-iodo-2-methoxyphenol is less stable under electron impact than its 4-iodo counterpart due to the 1,2,3-trisubstitution pattern.[1]

  • Base Peak: The base peak for the 3-iodo isomer is consistently m/z 123 (Loss of Iodine).

  • Differentiation: A high ratio of

    
     indicates the 3-iodo isomer. A prominent peak at m/z 235  (Loss of Methyl) is more indicative of the 4-iodo isomer or 5-iodo isomer where the iodine is less sterically active.
    

References

  • NIST Mass Spectrometry Data Center. Phenol, 2-methoxy- (Guaiacol) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Todua, N. G. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. National Institutes of Health (NIH) / ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Analysis of Odor Thresholds: 3-Iodoguaiacol vs. 4-Iodoguaiacol

The following guide provides an in-depth comparative analysis of 3-iodoguaiacol and 4-iodoguaiacol , focusing on their odor thresholds, sensory qualities, and the structural mechanisms driving these differences. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-iodoguaiacol and 4-iodoguaiacol , focusing on their odor thresholds, sensory qualities, and the structural mechanisms driving these differences.

Executive Summary

In the context of halogenated phenolic compounds—often scrutinized for their role in water quality "off-flavors" and pharmaceutical purity—3-iodoguaiacol and 4-iodoguaiacol exhibit distinct sensory profiles.

While both are iodinated derivatives of guaiacol (2-methoxyphenol), their olfactory impact is divergent:

  • 4-Iodoguaiacol is the more potent odorant (lower threshold) but elicits a generally pleasant sensory response described as "vanilla-like" or "sweet/smoky."

  • 3-Iodoguaiacol has a higher odor threshold (less potent) but is characterized by offensive descriptors such as "musty" or "moldy."

This distinction is critical for researchers: detection of a "medicinal" or "musty" taint is more likely attributable to specific structural isomers (like 3-iodo or the highly potent 5-iodoguaiacol) rather than the 4-isomer, despite the latter's higher volatility/potency.

Quantitative Odor Performance

The following data is synthesized from gas chromatography-olfactometry (GC-O) studies, specifically the pivotal work by Juhlke et al. (2017), which systematically mapped the structure-odor relationships of halogenated guaiacols.

Table 1: Comparative Odor Thresholds and Qualities (Air)
CompoundIUPAC NameOdor QualityOdor Threshold Range (ng/L air)Relative Potency
4-Iodoguaiacol 4-iodo-2-methoxyphenolVanilla-like, Smoky, Sweet 4.0 – 64 Moderate
3-Iodoguaiacol 3-iodo-2-methoxyphenolMusty, Moldy 12 – 184 Low
Reference: 5-Iodoguaiacol5-iodo-2-methoxyphenolMedicinal, Phenolic0.0025 – 0.0068Extremely High

Note: Lower threshold values indicate higher potency.[1] 4-Iodoguaiacol is approximately 3x more potent than 3-Iodoguaiacol based on the lower bound of detection.

Structural Impact on Perception
  • 4-Position (Para to OH): Substitution at this position in the guaiacol framework preserves and enhances the "vanilla" character (reminiscent of vanillin, which is 4-hydroxy-3-methoxybenzaldehyde). The iodine atom here increases lipophilicity without disrupting the key hydrogen-bonding motif required for "sweet/smoky" receptor binding.

  • 3-Position (Ortho to OMe): Substitution here creates steric hindrance near the methoxy group. This alteration drastically shifts the perception from pleasant to "musty/moldy," a common trait among 2,3,6-substituted anisoles and phenols (e.g., TCA/TBA).

Experimental Protocol: Determination of Odor Thresholds

To replicate or validate these findings, a rigorous Gas Chromatography-Olfactometry (GC-O) workflow is required. This method couples analytical separation with human sensory detection.

Phase 1: Sample Preparation
  • Synthesis/Purification: Ensure isomeric purity >98%. Isomers must be separated via flash chromatography as trace contamination of the highly potent 5-iodoguaiacol (threshold ~0.005 ng/L) will skew results for the 3- and 4-isomers.

  • Dilution Series: Prepare a geometric dilution series (factor of 2 or 3) in an odorless solvent (e.g., dichloromethane or diethyl ether) for injection, or use static headspace generation for air thresholds.

Phase 2: GC-O Analysis Workflow

The following Graphviz diagram outlines the decision logic and flow for the sensory analysis.

GCO_Protocol Start Start: Isomeric Purity Check Inject GC Injection (Splitless) Start->Inject Separation Capillary Column Separation (DB-5 or FFAP) Inject->Separation Split Effluent Split (1:1) Separation->Split FID FID/MS Detector (Chemical Signal) Split->FID 50% Flow SniffPort Olfactory Detection Port (Sensory Signal) Split->SniffPort 50% Flow + Humidified Air DataProcess AEDA / Dilution Factor Analysis FID->DataProcess Retention Time Alignment Panelist Panelist Response (Button Press + Descriptor) SniffPort->Panelist Panelist->DataProcess Detection Events Result Odor Threshold Value (OTV) DataProcess->Result

Caption: Figure 1. GC-O workflow for determining odor thresholds, ensuring alignment between chemical retention time and sensory perception.

Phase 3: Threshold Calculation
  • Method: Use the AEDA (Aroma Extract Dilution Analysis) or a standard 3-Alternative Forced Choice (3-AFC) method if using static air bags.

  • Calculation: The threshold is defined as the geometric mean of the highest concentration not detected and the lowest concentration detected by 50% of the panel (BET - Best Estimate Threshold).

Mechanistic Insight: Receptor Interaction

The drastic difference in odor quality (Musty vs. Vanilla) suggests these isomers activate distinct subsets of Olfactory Receptors (ORs).

  • 4-Iodoguaiacol Mechanism: The molecule likely fits into the binding pocket of ORs sensitive to vanilloids. The iodine at the para position mimics the bulk of the aldehyde group in vanillin or the ethyl group in ethylguaiacol, stabilizing the molecule in the receptor via hydrophobic interactions while the phenol-methoxy motif anchors the polar end.

  • 3-Iodoguaiacol Mechanism: The iodine atom at the 3-position (adjacent to the methoxy group) likely disrupts the planar orientation of the methoxy group or creates steric clashes in "sweet" receptors. Instead, it activates ORs associated with fungal/musty signals, a common pathway for 2,4,6-halo-substituted aromatics.

Implications for Industry[2]

Water Quality & Environmental Monitoring
  • False Negatives: Standard chemical analysis (GC-MS) might detect 4-iodoguaiacol and flag it. However, if the concentration is <64 ng/L, it may not be the cause of a complaint.

  • False Positives (Odor): Conversely, if a "medicinal" odor is reported, 3-iodoguaiacol (or 5-iodoguaiacol) is the likely culprit. Researchers should not assume all iodoguaiacols smell the same.

Pharmaceutical Synthesis
  • Impurity Profiling: In the synthesis of iodinated contrast agents or drugs where guaiacol is a scaffold, the regioselectivity of iodination is paramount.

  • Risk Assessment: A 4-iodo impurity is less likely to cause a "reject" due to off-odor compared to a 3-iodo impurity, which imparts a "moldy" defect even at moderate concentrations.

References

  • Juhlke, F., Lorber, K., Wagenstaller, M., & Buettner, A. (2017).[2][3][4][5] Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry, 5, 120.[3]

    • [3]

  • Lorber, K., & Buettner, A. (2015).[4] The influence of chemical structure on odor qualities and odor thresholds of halophenols. Food Chemistry.

  • Suffet, I. H., & Rosen, A. (1999). Taste and Odor in Drinking Water. American Water Works Association. (Context for sensory analysis protocols).

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-iodo-2-methoxyphenol from 2-iodo-3-methoxyphenol

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a frequent and critical challenge. The subtle differences in the arrangement of func...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a frequent and critical challenge. The subtle differences in the arrangement of functional groups can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth technical comparison of two such isomers: 3-iodo-2-methoxyphenol and 2-iodo-3-methoxyphenol. We will explore robust analytical methodologies to definitively distinguish between these two compounds, grounded in the principles of spectroscopy and chromatography.

The Challenge: Identical Mass, Distinct Identities

At a cursory glance, 3-iodo-2-methoxyphenol and 2-iodo-3-methoxyphenol present a significant analytical hurdle. They share the same molecular formula (C₇H₇IO₂) and, consequently, the same monoisotopic mass. This inherent similarity necessitates a multi-faceted analytical approach that leverages the subtle electronic and steric differences arising from the placement of the iodo, methoxy, and hydroxyl groups on the phenyl ring.

This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques (GC-MS and HPLC) to differentiate these isomers. For each technique, we will delve into the causal mechanisms that give rise to distinct analytical signatures, provide predicted and comparative experimental data, and outline detailed, field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can glean precise information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The Power of Proton Environments

The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating hydroxyl and methoxy groups and the electron-withdrawing, yet sterically bulky, iodine atom create unique electronic environments for the remaining aromatic protons.

Causality of Differentiation:

  • 3-iodo-2-methoxyphenol: The proton at C4 is flanked by the iodine and a proton, the proton at C5 is between two protons, and the proton at C6 is adjacent to the hydroxyl group. This arrangement will lead to a distinct set of chemical shifts and coupling constants.

  • 2-iodo-3-methoxyphenol: Here, the proton at C4 is adjacent to the methoxy group, the proton at C5 is between two protons, and the proton at C6 is next to the iodine atom. This different substitution pattern will result in a different set of proton chemical shifts and coupling patterns compared to its isomer.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Compound Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
3-iodo-2-methoxyphenol H-47.25ddJ = 8.0, 1.5
H-56.80tJ = 8.0
H-66.95ddJ = 8.0, 1.5
OCH₃3.90s-
OH5.80s-
2-iodo-3-methoxyphenol H-47.15ddJ = 8.2, 1.2
H-56.85tJ = 8.2
H-67.30ddJ = 8.2, 1.2
OCH₃3.88s-
OH5.90s-

Disclaimer: The NMR data presented is predicted using advanced computational algorithms and should be used as a guide for experimental verification.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the benzene ring are also significantly influenced by the substituents. The heavy iodine atom, in particular, has a pronounced effect on the chemical shift of the carbon to which it is attached (the "ipso" carbon).

Causality of Differentiation:

  • The ipso-carbon attached to the iodine atom will appear at a significantly lower chemical shift (typically 80-100 ppm) due to the heavy atom effect.

  • The relative positions of the oxygen-bearing carbons (C-OH and C-OCH₃) will also result in distinct chemical shifts. In 3-iodo-2-methoxyphenol, these are at C1 and C2, while in 2-iodo-3-methoxyphenol, they are at C1 and C3.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Compound Carbon Predicted Chemical Shift (ppm)
3-iodo-2-methoxyphenol C-1 (C-OH)146.5
C-2 (C-OCH₃)148.0
C-3 (C-I)90.0
C-4125.0
C-5115.5
C-6120.0
OCH₃56.5
2-iodo-3-methoxyphenol C-1 (C-OH)150.0
C-2 (C-I)88.0
C-3 (C-OCH₃)155.0
C-4118.0
C-5116.0
C-6128.0
OCH₃56.2

Disclaimer: The NMR data presented is predicted using advanced computational algorithms and should be used as a guide for experimental verification.

Experimental Protocol: NMR Analysis

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of the two isomers to enable structural differentiation.

Materials:

  • Sample of 3-iodo-2-methoxyphenol

  • Sample of 2-iodo-3-methoxyphenol

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in ~0.6 mL of CDCl₃ containing 0.03% TMS in separate, clean NMR tubes.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer on the CDCl₃ signal.

    • Acquire a standard ¹H NMR spectrum for each sample. Typical parameters include a 30° pulse, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Typical parameters include a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H signals and determine the multiplicities and coupling constants.

    • Compare the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the carbons for each isomer to the predicted data to make an unambiguous assignment.

Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

While both isomers have the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) can differ due to the varying stability of the resulting fragment ions.

Causality of Differentiation:

The primary fragmentation pathways for these molecules are expected to be the loss of a methyl radical (•CH₃) from the methoxy group and the loss of an iodine radical (•I). The relative positioning of the substituents can influence the stability of the resulting radical cations and thus the relative abundance of the fragment ions.

  • Loss of •CH₃ (M-15): This fragmentation is common for methoxy-substituted aromatics. The stability of the resulting ion may be subtly different between the two isomers.

  • Loss of •I (M-127): The cleavage of the C-I bond will lead to a fragment ion at m/z corresponding to the methoxyphenol cation. The relative abundance of this peak can be informative.

  • Other Fragmentations: Subsequent fragmentation of the primary ions, such as the loss of CO, can also provide clues to the original structure.

Predicted Mass Spectrometry Fragmentation Data:

Compound Key Fragment (m/z) Predicted Identity Expected Relative Abundance
Both Isomers 250[M]⁺Moderate
235[M - CH₃]⁺High
123[M - I]⁺Moderate
108[M - I - CH₃]⁺Low
95[M - I - CO]⁺Moderate

While the major fragments are predicted to be the same, the key to differentiation lies in the relative intensities of these peaks. Subtle differences in ion stability, which are difficult to predict with high accuracy, will manifest as reproducible differences in the mass spectrum.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal platform for this analysis, as it provides both chromatographic separation and mass spectral data.

Objective: To separate the two isomers by gas chromatography and acquire their electron ionization mass spectra for comparison of fragmentation patterns.

Materials:

  • Mixture of 3-iodo-2-methoxyphenol and 2-iodo-3-methoxyphenol

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polarity DB-17ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer mixture in the chosen solvent.

  • GC Method Development:

    • Injector: 250 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This is a starting point and may require optimization.

    • Transfer Line: 280 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peaks corresponding to the two isomers based on their retention times.

    • Extract the mass spectrum for each isomer.

    • Normalize the spectra and compare the relative abundances of the key fragment ions (m/z 235, 123, 95).

Figure 2: Workflow for GC-MS analysis.

Chromatographic Separation: Exploiting Physicochemical Differences

While GC-MS provides separation, standalone chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can also be optimized for this purpose, especially for preparative separations or when MS detection is not required.

Causality of Differentiation:

The separation of these isomers relies on subtle differences in their polarity and interaction with the stationary phase.

  • Gas Chromatography (GC): Separation in GC is primarily based on boiling point and polarity. While the boiling points are expected to be very similar, slight differences in dipole moment can lead to differential interactions with the stationary phase, resulting in different retention times.

  • High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, separation is based on hydrophobicity. The isomer that is slightly less polar will be more retained on a C18 column. The accessibility of the polar hydroxyl and methoxy groups, potentially influenced by the bulky iodine atom, can affect the overall hydrophobicity.

Expected Elution Order:

  • GC: Predicting the exact elution order is challenging without experimental data. However, on a standard non-polar column, the isomer with the slightly lower boiling point will elute first.

  • HPLC (Reversed-Phase): 2-iodo-3-methoxyphenol, with the hydroxyl and methoxy groups potentially more sterically hindered by the adjacent iodine, might exhibit slightly more hydrophobic character and thus have a longer retention time on a C18 column compared to 3-iodo-2-methoxyphenol.

Experimental Protocol: HPLC Analysis

Objective: To develop a reversed-phase HPLC method for the baseline separation of the two isomers.

Materials:

  • Mixture of 3-iodo-2-methoxyphenol and 2-iodo-3-methoxyphenol

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, as a mobile phase modifier)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Prepare a stock solution of the isomer mixture in acetonitrile or methanol and dilute with the initial mobile phase.

  • Method Development:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (optional, to ensure consistent ionization and peak shape).

    • Gradient: Start with a 40:60 (A:B) mixture, hold for 2 minutes, then ramp to 20:80 (A:B) over 10 minutes, and then return to initial conditions. This is a starting point and should be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

  • Data Analysis:

    • Run the sample and identify the two peaks in the chromatogram.

    • Optimize the gradient to achieve baseline resolution (Rs > 1.5).

Conclusion: A Multi-Pronged Approach for Unambiguous Identification

Distinguishing between 3-iodo-2-methoxyphenol and 2-iodo-3-methoxyphenol requires a systematic and multi-technique approach. While their identical molecular weights make them indistinguishable by mass alone, their unique structural arrangements provide the key to their differentiation.

  • NMR spectroscopy stands as the definitive method, offering a wealth of structural information through the distinct chemical shifts and coupling patterns of both protons and carbons.

  • Mass spectrometry , particularly when coupled with gas chromatography, provides valuable confirmatory data through the comparison of fragmentation patterns, where subtle differences in relative ion abundances can be diagnostic.

  • Chromatographic techniques like GC and HPLC offer the means to physically separate the isomers, which is essential for both analytical and preparative purposes.

By leveraging the strengths of each of these analytical pillars, researchers and drug development professionals can confidently and accurately characterize these challenging constitutional isomers, ensuring the integrity and validity of their scientific endeavors.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Reference Standards for 3-iodo-2-methoxyphenol Purity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a quality metric; it is the bedro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which reliable and reproducible results are built. 3-iodo-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical and specialty chemical products, is no exception. The presence of even trace impurities can have profound impacts on reaction kinetics, yield, and the toxicological profile of the final product. This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust purity analysis of 3-iodo-2-methoxyphenol, empowering you to make informed decisions in your laboratory.

The Criticality of Purity: Why a Reference Standard Matters

A reference standard serves as a highly purified and well-characterized substance against which a sample of interest is compared. In the context of 3-iodo-2-methoxyphenol, a reliable reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of 3-iodo-2-methoxyphenol in a sample.

  • Impurity Profiling: Identifying and quantifying unwanted byproducts from the synthesis or degradation of the target molecule.

  • Method Validation: Ensuring that the analytical method used for purity testing is accurate, precise, and reproducible.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique can definitively establish the purity of a compound. A multi-faceted, or orthogonal, approach employing different analytical principles is crucial for a comprehensive purity assessment. For 3-iodo-2-methoxyphenol, the most relevant techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with ultraviolet (UV) detection is a cornerstone of purity analysis for aromatic compounds like 3-iodo-2-methoxyphenol. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase (the solvent).

Causality in Method Development: The choice of a reversed-phase column (e.g., C18) is logical for a moderately polar compound like 3-iodo-2-methoxyphenol. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a good separation (resolution) between the main peak and any impurity peaks in a reasonable timeframe. The UV detector wavelength is selected based on the UV absorbance maximum of 3-iodo-2-methoxyphenol to ensure maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.

Expertise in Application: For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape. However, for 3-iodo-2-methoxyphenol, direct injection is often feasible. GC-MS is particularly adept at identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are invaluable for confirming the identity of 3-iodo-2-methoxyphenol and for identifying and quantifying impurities, often without the need for a specific reference standard for each impurity. Quantitative NMR (qNMR) is a primary ratio method that can be used to determine the purity of a substance with high accuracy by comparing the integral of an analyte signal to that of a certified internal standard.[1][2]

Commercially Available 3-iodo-2-methoxyphenol: A Comparison

A critical aspect of establishing a robust purity analysis is the selection of an appropriate reference standard. While a Certified Reference Material (CRM) from a national metrology institute or an accredited reference material producer is the gold standard, these are not always available for specialized chemical intermediates. In such cases, a well-characterized, high-purity material from a reputable commercial supplier must be thoroughly qualified in-house to serve as a reference standard.

The following table compares offerings for 3-iodo-2-methoxyphenol from prominent chemical suppliers. It is important to note that these are typically sold as chemical reagents and not as certified reference standards. Therefore, the user bears the responsibility of further characterization.

SupplierProduct NumberStated PurityAnalytical Techniques Provided on CoA (Typical)
Sigma-Aldrich Varies≥97%NMR, GC
TCI America I0824>98.0% (GC)GC
Alfa Aesar H5032198%NMR

Note: The information in this table is for illustrative purposes and may vary. Always refer to the supplier's most current documentation.

In-House Qualification of a Reference Standard

Given the lack of a readily available CRM for 3-iodo-2-methoxyphenol, a laboratory must establish its own well-characterized reference standard. This is a self-validating system that builds confidence in all subsequent purity analyses.

In-house qualification workflow for a reference standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity analysis of 3-iodo-2-methoxyphenol.

Protocol 1: Purity Determination by HPLC-UV

This method is designed to separate potential non-volatile impurities from the main component.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • 3-iodo-2-methoxyphenol reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the 3-iodo-2-methoxyphenol reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard.

  • Working Solutions: Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the working solutions and record the chromatograms.

  • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

HPLC_Workflow prep Sample Preparation (0.1 mg/mL in ACN/Water) inject Inject 10 µL onto HPLC System prep->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 280 nm separate->detect analyze Data Analysis (Peak Integration, Area % Calculation) detect->analyze report Report Purity analyze->report

Sources

Safety & Regulatory Compliance

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